Cas no 28739-47-1 (3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile)
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole-1-propanenitrile,5-methyl-
- 1-Benzimidazolepropionitrile,5-methyl- (8CI)
- 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile
- 28739-47-1
- EN300-24522250
- 3-(5-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile
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- Inchi: 1S/C11H11N3/c1-9-3-4-11-10(7-9)13-8-14(11)6-2-5-12/h3-4,7-8H,2,6H2,1H3
- InChI Key: DHOJZBQXEAKEKI-UHFFFAOYSA-N
- SMILES: N1(C=NC2C=C(C)C=CC1=2)CCC#N
Computed Properties
- Exact Mass: 185.09543
- Monoisotopic Mass: 185.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- XLogP3: 1.4
Experimental Properties
- PSA: 41.61
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24522250-0.05g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 0.05g |
$229.0 | 2024-06-19 | |
| Enamine | EN300-24522250-0.1g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 0.1g |
$342.0 | 2024-06-19 | |
| Enamine | EN300-24522250-0.25g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 0.25g |
$487.0 | 2024-06-19 | |
| Enamine | EN300-24522250-0.5g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 0.5g |
$768.0 | 2024-06-19 | |
| Enamine | EN300-24522250-1.0g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 1.0g |
$986.0 | 2024-06-19 | |
| Enamine | EN300-24522250-2.5g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 2.5g |
$1931.0 | 2024-06-19 | |
| Enamine | EN300-24522250-5.0g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 5.0g |
$2858.0 | 2024-06-19 | |
| Enamine | EN300-24522250-10.0g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 10.0g |
$4236.0 | 2024-06-19 | |
| Enamine | EN300-24522250-1g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 1g |
$986.0 | 2023-09-15 | |
| Enamine | EN300-24522250-5g |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile |
28739-47-1 | 95% | 5g |
$2858.0 | 2023-09-15 |
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile
Introduction to 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile (CAS No. 28739-47-1)
3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile (CAS No. 28739-47-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. The unique structure of 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile makes it a valuable candidate for various therapeutic applications.
The chemical structure of 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile consists of a benzodiazepine ring system fused to a propionitrile moiety. The presence of the methyl group at the 5-position of the benzodiazepine ring and the cyano group at the terminal end of the propionitrile chain imparts distinct chemical and biological properties to this compound. These structural features contribute to its potential as a ligand for various receptors and enzymes, making it an interesting target for drug discovery and development.
Recent studies have explored the pharmacological activities of 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile. One notable area of research is its interaction with the central nervous system (CNS). Benzodiazepines are known to modulate the activity of γ-aminobutyric acid (GABA) receptors, which are key players in inhibitory neurotransmission. Research has shown that 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile exhibits potent GABAergic activity, suggesting its potential as an anxiolytic and sedative agent.
In addition to its CNS effects, 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The cytotoxic effects of 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile have also been evaluated in cancer research. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of cell cycle progression and the activation of caspase-dependent apoptotic pathways. These findings highlight the potential of 3-(5-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile as an anticancer agent.
To further understand the biological activities of 3-(5-methyl-1H-1,3-benzodiazol-1-y l)propanenitrile, researchers have conducted structure/activity relationship (SAR) studies. These studies aim to identify specific structural modifications that enhance or modify the pharmacological properties of the compound. For example, substituting different functional groups at various positions on the benzodiazepine ring or modifying the propionitrile chain can lead to compounds with improved potency and selectivity.
The synthesis of 3-(5-methyl-1H - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ H - , - , - , - , - , - , - , - , - , - , - benzodiazol - y l ) p r o p a n e n i t r i l e strong > involves multi-step reactions that require precise control over reaction conditions and purification techniques. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the benzodiazepine ring system. The final step typically involves introducing the cyano group via a suitable nitrile-forming reaction.
In terms of safety and toxicity, preclinical studies have evaluated the pharmacokinetic and toxicological profiles of 3-(5-methyl-H-benzodiazol-y l ) p r o p a n e n i t r i l e strong > . These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, like other benzodiazepines, it is important to monitor for potential issues such as dependence and withdrawal symptoms when used chronically.
The future prospects for 3-(5-methyl-H-benz od ia z ol-y l ) p r o p a n e n i t r i l e strong > are promising. Ongoing clinical trials are investigating its efficacy in treating anxiety disorders, insomnia, and other CNS-related conditions. Additionally, research is being conducted to explore its potential in combination therapies with other drugs to enhance therapeutic outcomes.
In conclusion, 3-(5-methyl-H-b en z od ia z ol-y l ) p r o p a n e n i t r i l e strong > (CAS No. 28739 -47 - 00000000000000000000000000047 -47 -47 -47 -47 -47 -47 -47 -47 -47 -47 -47 ) is a multifaceted compound with diverse biological activities that make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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